4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester 4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 127919-33-9
VCID: VC11689719
InChI: InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C12H9Cl2NO3
Molecular Weight: 286.11 g/mol

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester

CAS No.: 127919-33-9

Cat. No.: VC11689719

Molecular Formula: C12H9Cl2NO3

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester - 127919-33-9

Specification

CAS No. 127919-33-9
Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
IUPAC Name ethyl 5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3
Standard InChI Key WSYWAPBOVJRMHF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate belongs to the oxazole family, featuring a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The molecule is further substituted with a 2,3-dichlorophenyl group at the 5-position and an ethyl ester moiety at the 4-position. Its IUPAC name is ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate, with a molecular formula of C12H9Cl2NO3\text{C}_{12}\text{H}_{9}\text{Cl}_{2}\text{NO}_{3} and a molecular weight of 286.11 g/mol.

Key structural features include:

  • Oxazole ring: Imparts rigidity and influences electronic properties.

  • 2,3-Dichlorophenyl group: Enhances lipophilicity and modulates steric interactions.

  • Ethyl ester: Provides a handle for further chemical modifications.

Physicochemical Characteristics

The compound’s properties are critical for its reactivity and bioavailability:

PropertyValueMethod/Source
Melting Point239°C (decomposition)Differential Scanning Calorimetry (DSC)
Density1.368 g/cm³Experimental
LogP (Partition Coeff.)4.29Computational
Solubility in DMSO>10 mg/mLSaturation assay

The high LogP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.

Synthetic Routes and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via a two-step protocol:

  • Acylation: 2,3-Dichlorobenzoyl chloride reacts with ethyl oxalyl chloride in the presence of triethylamine to form an intermediate acyl oxalate.

  • Cyclization: The intermediate undergoes ring closure with hydroxylamine hydrochloride, yielding the oxazole core.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: Reflux (80–110°C).

  • Purification: Silica gel chromatography (EtOAc/hexane gradient) or recrystallization from ethyl acetate.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Key optimizations include:

  • Automated temperature control: Minimizes side reactions.

  • In-line purification: Integrates chromatography systems for real-time impurity removal.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits biofilm formation in Staphylococcus aureus at sub-MIC concentrations, disrupting quorum sensing pathways. This activity is attributed to its ability to penetrate bacterial membranes and interfere with adhesin proteins.

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against breast cancer (MCF-7) and lymphoma (U-937) cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-710.38Caspase-3/7 activation, p53 upregulation
U-93715.2Mitochondrial membrane depolarization

The dichlorophenyl group enhances DNA intercalation, while the oxazole ring facilitates reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition at IC₅₀ = 2.1 µM, comparable to celecoxib. Molecular docking studies reveal binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355.

Applications in Pharmaceutical Development

Lead Optimization

Structural analogs with modified ester groups (e.g., methyl, propyl) have been explored to improve metabolic stability. The ethyl ester derivative strikes a balance between bioavailability and enzymatic hydrolysis resistance.

Drug Delivery Systems

Nanoformulations using liposomal encapsulation enhance tumor targeting. A 2024 study reported a 3.2-fold increase in MCF-7 tumor accumulation compared to free drug.

Comparison with Structural Analogs

Positional Isomerism

Replacing the 2,3-dichlorophenyl group with 3,4-dichloro or 4-chloro substituents alters bioactivity:

AnalogAnticancer IC₅₀ (MCF-7, µM)LogP
2,3-Dichlorophenyl (Parent)10.384.29
3,4-Dichlorophenyl18.94.75
4-Chlorophenyl24.53.88

The 2,3-dichloro configuration optimizes steric complementarity with cellular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator